tert-Butyl (5-amino-1H-indol-1-yl)acetate
Overview
Description
tert-Butyl (5-amino-1H-indol-1-yl)acetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Mechanism of Action
Target of Action
Tert-Butyl (5-amino-1H-indol-1-yl)acetate is an indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders .
Mode of Action
The mode of action of this compound involves its interaction with multiple receptors . The compound binds with high affinity to these receptors, which can lead to various biological effects .
Biochemical Pathways
This compound, like other indole derivatives, can affect various biochemical pathways . These pathways can lead to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The result of the action of this compound can vary depending on the specific biological activity. For example, it can show inhibitory activity against certain viruses . It can also have anti-inflammatory, anticancer, and other effects depending on the specific biochemical pathways it affects .
Biochemical Analysis
Biochemical Properties
tert-Butyl (5-amino-1H-indol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and cholecystokinin-2 receptor antagonists . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have demonstrated antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression involved in cell proliferation, apoptosis, and immune responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, leading to the inhibition of their activity. For example, this compound inhibits GSK-3β, which plays a critical role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis . Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, and its degradation products have been identified and characterized . Long-term studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity . At very high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and conversion into active metabolites . The compound’s metabolic pathways include hydroxylation, deamination, and conjugation reactions, which are essential for its biological activity and elimination from the body. These metabolic processes also influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. Its localization and accumulation in specific tissues are crucial for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biological effects. Its subcellular distribution is essential for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-amino-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Bases for Alkylation: Potassium carbonate.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole derivatives.
Substitution Products: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
tert-Butyl (5-amino-1H-indol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its indole core makes it a valuable building block in organic synthesis .
Biology
In biological research, indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine
Indole derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated for their ability to interact with various biological targets, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require the indole core structure .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
tert-Butyl (5-amino-1H-indol-1-yl)acetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. The amino group enhances its potential for forming hydrogen bonds, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 2-(5-aminoindol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)9-16-7-6-10-8-11(15)4-5-12(10)16/h4-8H,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMKRKMSNATACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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